molecular formula C7H6BrF3N2 B1463575 Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- CAS No. 312303-71-2

Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-

Cat. No. B1463575
M. Wt: 255.03 g/mol
InChI Key: XGLDQVFQOXGKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrF3N2 . The InChI code is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6 (13-12)5 (3-4)7 (9,10)11;/h1-3,13H,12H2;1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 291.5 . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary : Trifluoromethylpyridines, which share some structural similarities with “Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of Application : The exact methods of application are not specified in the source, but it is mentioned that the number of chlorine atoms introduced to the pyridine ring can be controlled by a simultaneous vapor-phase reaction .
  • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Cancer Research

  • Application Summary : Trifluoromethylated phenyl, 1,2,4-triazole, and 2-hydrazinylpyrazine are three main moieties in selinexor , a drug used in cancer research. These moieties share some structural similarities with “Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-”.
  • Results or Outcomes : Selinexor was shown to be highly cytotoxic in several myeloid leukemia cell lines, having IC50 values less than 0.5 mM . Furthermore, synergistic anticancer activity was observed when selinexor was used in conjunction with other drugs .

3. Chemical Synthesis

  • Application Summary : “(4-Bromo-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It is used in the synthesis of various other compounds .
  • Methods of Application : The exact methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

4. Chemical Synthesis

  • Application Summary : “(4-Bromo-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It is used in the synthesis of various other compounds .
  • Methods of Application : The exact methods of application are not specified in the source .
  • Results or Outcomes : The outcomes of the synthesis processes involving this compound are not specified in the source .

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

[4-bromo-2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDQVFQOXGKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-

Synthesis routes and methods

Procedure details

A suspension of 25.6 g (0.11 mol) 4-bromo-2-(trifluoromethyl)-aniline in 125 ml of conc. hydrochloric acid is cooled to −10° C. and a solution of 7.7 g (0.11 mol) sodium nitrite in 125 ml of water is added. The reaction mixture is stirred for 3 hours at −10 to −5° C., then a solution of 103 g (0.46 mol) tin-(II)-chloride-dihydrate in 125 ml of conc. hydrochloric acid is added dropwise. The mixture is stirred for 1 hour at −5° C. The precipitate formed is suction filtered and washed with water. The aqueous mother liquor is extracted with petroleum ether, then made basic with sodium hydroxide. The precipitate formed is extracted with diethyl ether. The organic phase is dried and evaporated to dryness. Yield: 12.9 g
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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